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Compound of Interest

Compound Name: 6-Chloro-7-iodo-7-deazapurine

Cat. No.: B055492

An In-Depth Technical Guide to 6-Chloro-7-iodo-7-deazapurine (CAS No. 123148-78-7)

This technical guide provides a comprehensive overview of 6-Chloro-7-iodo-7-deazapurine, a
key heterocyclic building block in medicinal chemistry and drug development. The information
is tailored for researchers, scientists, and professionals involved in the synthesis and
evaluation of novel therapeutic agents.

Chemical and Physical Properties

6-Chloro-7-iodo-7-deazapurine, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine,
is a halogenated derivative of 7-deazapurine. The presence of both a chloro and an iodo group
at strategic positions on the pyrrolo[2,3-d]pyrimidine core imparts unique reactivity, making it a
valuable intermediate for the synthesis of a wide range of nucleoside analogs.

Table 1: Physicochemical Properties of 6-Chloro-7-iodo-7-deazapurine
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Property Value References
CAS Number 123148-78-7
Molecular Formula CeHsCIIN3
Molecular Weight 279.47 g/mol
White to orange to green
Appearance
powder/crystal
Melting Point 179-183 °C (decomposes)
Solubility Insoluble in water.
SMILES Clclncnc2[nH]cc(l)cl2
1S/C6H3CIIN3/c7-5-4-3(8)1-9-
InChl 6(4)11-2-10-5/h1-2H,

(H,9,10,11)

Synthesis and Spectroscopic Data

The synthesis of 6-Chloro-7-iodo-7-deazapurine is typically achieved through the direct

iodination of 6-chloro-7-deazapurine.

Experimental Protocol: Synthesis of 6-Chloro-7-iodo-7-

deazapurine

This protocol is adapted from a published procedure.[2]
Materials:

e 6-chloro-7-deazapurine

e N-iodosuccinimide (NIS)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)
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e Hexanes
« Silica gel for column chromatography
Procedure:

e To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add
N-iodosuccinimide (1.60 g, 7.16 mmol).[2]

« Stir the reaction mixture for 2 hours at room temperature.[2]
» Remove the solvent under vacuum.[2]

» Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc
(from 1:1 to 3:1 v/v) to yield the product.[2]

Table 2: Spectroscopic Data for 6-Chloro-7-iodo-7-deazapurine

Spectrum Data Reference
1H NMR (400 MHz, CDsOD) 0 8.55 (s, 1H), 7.72 (s, 1H) [2]
6 151.7, 151.6, 150.2, 133.5,
13C NMR (100 MHz, CDs0D) [2]
116.3,50.1
Mass Spectrometry (ESI*) m/z 280 (M+H)* [2]

Applications in Organic Synthesis

6-Chloro-7-iodo-7-deazapurine is a versatile intermediate primarily used in the synthesis of
modified nucleoside analogs. The chlorine and iodine atoms serve as handles for various
cross-coupling reactions.

Vorbriggen Glycosylation

The Vorbriiggen glycosylation is a key reaction for the formation of the N-glycosidic bond
between a nucleobase and a sugar moiety. 6-Chloro-7-iodo-7-deazapurine is frequently used
as the nucleobase in these reactions to synthesize novel nucleosides.[2][3]
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Caption: Workflow for Vorbriggen Glycosylation.

Experimental Protocol: Vorbriiggen Glycosylation

The following is a representative protocol for the glycosylation of 6-Chloro-7-iodo-7-
deazapurine with a protected ribose.[2]

Materials:

6-Chloro-7-iodo-7-deazapurine

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose

N,O-Bis(trimethylsilyl)acetamide (BSA)

Trimethylsilyl trifluoromethanesulfonate (TMSOTT)

Anhydrous acetonitrile (CHsCN)
Procedure:

e To a solution of 6-Chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous
CHsCN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under
a nitrogen atmosphere.[2]
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e Stir the mixture for 30 minutes.[2]

e Cool the reaction mixture to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-
ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CHsCN, followed by the addition of
TMSOTT (0.56 g, 2.45 mmol).[2]

e Warm the reaction mixture to 80 °C and stir for 12 hours.[2]

» After completion, quench the reaction and purify the product using standard chromatographic
techniques.

Sonogashira Coupling

The iodine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions,
such as the Sonogashira coupling, to introduce alkyne functionalities. This allows for the
synthesis of 7-alkynyl-7-deazapurine nucleosides, which have shown significant biological
activities.[4]

6-Chloro-7-iodo-
7-deazapurine Derivative

Terminal Alkyne 7-Alkynyl-7-deazapurine Further Modifications Biologically Active
(e.g., TMS-acetylene) [—] Derivative (e.g., Chlorine Displacement) Nucleoside Analog

Pd Catalyst
Cu(l) Cocatalyst [================
Base

Click to download full resolution via product page

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a 6-chloro-7-iodo-7-deazapurine
derivative is described below.[4]
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Materials:

e Protected 6-chloro-7-iodo-7-deazapurine nucleoside
o Terminal alkyne (e.g., (trimethylsilyl)acetylene)

o Palladium catalyst (e.g., Pd(PPhs)a)

o Copper(l) iodide (Cul)

e Asuitable base (e.qg., triethylamine)

e Anhydrous solvent (e.g., THF or DMF)

Procedure:

o To a solution of the protected 6-chloro-7-iodo-7-deazapurine nucleoside in an anhydrous
solvent, add the terminal alkyne, palladium catalyst, Cul, and the base under an inert
atmosphere.

« Stir the reaction mixture at room temperature or with gentle heating until the starting material
is consumed (monitored by TLC or LC-MS).

» Upon completion, work up the reaction mixture by filtering the catalyst and removing the
solvent.

Purify the crude product by column chromatography.

Biological Relevance and Applications in Drug
Discovery

6-Chloro-7-iodo-7-deazapurine itself is not known to have significant biological activity but
serves as a crucial precursor for the synthesis of pharmacologically active nucleoside analogs.
These derivatives have been investigated for a variety of therapeutic applications, including
antiviral and anticancer treatments.[5]

Antiviral Agents
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Derivatives of 6-Chloro-7-iodo-7-deazapurine have been synthesized and evaluated as
inhibitors of viral polymerases. For instance, 7-deaza-2'-C-methyladenosine (7DMA),
synthesized from this intermediate, targets the RNA-dependent RNA polymerase (RdRp) of
several RNA viruses, thereby inhibiting viral replication.[6]

Competitive
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S —
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Caption: Inhibition of Viral RARp by a 7-Deazapurine Analog.

Modulators of G Protein-Coupled Receptors (GPCRS)

The 7-deazapurine scaffold has been explored for its potential to interact with GPCRs. By
modifying the 6- and 7-positions of the 7-deazapurine core, researchers have developed
ligands with affinity for various GPCRs, suggesting applications in a range of therapeutic areas.

[4]

Safety and Handling

6-Chloro-7-iodo-7-deazapurine is irritating to the eyes, respiratory system, and skin.[1] It is
harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn when handling this compound.[7] Work should be
conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements
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Type Code Statement Reference
Hazard H302 Harmful if swallowed. [7]
H315 Causes skin irritation. [7]

Causes serious eye
H319 S [7]

irritation.

May cause respirator
H335 o Y _ P Y [7]

irritation.

Avoid breathing
Precautionary P261 dust/fume/gas/mistiva  [7]
pors/spray.

Wash skin thoroughly
P264 ] [7]

after handling.

IF SWALLOWED: Call

a POISON
P301 + P312 _ [7]

CENTER/doctor if you

feel unwell.

IF ON SKIN: Wash
P302 + P352 [7]

with plenty of water.

P305 + P351 + P338

IF IN EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

[7]

Conclusion

6-Chloro-7-iodo-7-deazapurine is a highly valuable and versatile building block in medicinal
chemistry. Its unique chemical structure allows for a wide range of modifications, leading to the
synthesis of diverse libraries of nucleoside analogs. The continued exploration of this scaffold
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is likely to yield novel therapeutic agents with improved efficacy and selectivity for various
biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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